molecular formula C8H9BrN2O2 B11768054 2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester

2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester

Cat. No.: B11768054
M. Wt: 245.07 g/mol
InChI Key: DIXIPKFJIROFMK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of nicotinic acid, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester typically involves the bromination of 4-methyl-nicotinic acid, followed by amination and esterification. One common method includes:

    Bromination: 4-Methyl-nicotinic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group at the 2-position.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 2-amino-5-hydroxy-4-methyl-nicotinic acid methyl ester.

    Oxidation: Formation of 2-amino-5-bromo-4-methyl-nicotinic acid.

    Reduction: Formation of this compound derivatives.

Scientific Research Applications

2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-4-methyl-nicotinic acid: The parent compound without the ester group.

    2-Amino-4-methyl-nicotinic acid: Lacks the bromine atom.

    5-Bromo-4-methyl-nicotinic acid methyl ester: Lacks the amino group.

Uniqueness

2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester is unique due to the presence of both the amino and bromine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 2-amino-5-bromo-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-4-5(9)3-11-7(10)6(4)8(12)13-2/h3H,1-2H3,(H2,10,11)

InChI Key

DIXIPKFJIROFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)N)C(=O)OC

Origin of Product

United States

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